In Vivo Target Engagement: Superior to ADX47273 & CDPPB
In contrast to the earlier-generation mGlu5 PAMs CDPPB and ADX47273, LSN2814617 demonstrates clear and quantifiable in vivo target engagement. While CDPPB and ADX47273 showed 'relatively poor evidence of in vivo target engagement in either receptor occupancy assays or EEG disturbance' [1], LSN2814617, following oral administration, reached brain concentrations sufficient to dose-dependently occupy hippocampal mGlu5 receptors in vivo, as measured by displacement of intravenously administered MPEPy [2]. This direct comparison establishes LSN2814617 as a more reliable tool for in vivo studies requiring confirmed CNS target modulation.
| Evidence Dimension | In Vivo Target Engagement (Receptor Occupancy & EEG) |
|---|---|
| Target Compound Data | Dose-dependent hippocampal mGlu5 receptor occupancy confirmed via MPEPy displacement; marked wake-promoting EEG changes. |
| Comparator Or Baseline | CDPPB and ADX47273: Relatively poor evidence of in vivo target engagement in receptor occupancy assays or EEG. |
| Quantified Difference | Qualitative difference: Clear, dose-dependent in vivo target engagement vs. poor/no engagement. |
| Conditions | Rat, oral administration, hippocampal mGlu5 receptor occupancy assay (MPEPy displacement) and in vivo EEG. |
Why This Matters
For researchers planning in vivo experiments, LSN2814617 provides confidence in achieving actual CNS target modulation, a critical property lacking in earlier PAMs, thus reducing the risk of false-negative results in behavioral or physiological studies.
- [1] Gilmour G, et al. In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and LSN2814617... Neuropharmacology. 2013;64:224-239. View Source
- [2] Gilmour G, et al. (2013). Neuropharmacology. '...following oral administration reached brain concentrations sufficient to occupy hippocampal mGlu5 receptors as measured in vivo by dose-dependent displacement...' View Source
